

In Vitro Antiviral Activity of Ingavirin Against Influenza Virus: A Technical Guide

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Compound of Interest

Compound Name: *Ingavirin-d6*

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Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug developed in Russia for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections.[1] This technical guide provides an in-depth overview of the in vitro antiviral activity of Ingavirin against influenza viruses, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Data Presentation: In Vitro Efficacy of Ingavirin

While specific 50% effective concentration (EC50) values for Ingavirin against a wide range of influenza virus strains are not readily available in the peer-reviewed English-language literature, existing studies provide valuable insights into its antiviral potency. The following tables summarize the available quantitative and qualitative data on the in vitro efficacy of Ingavirin.

Table 1: Cytotoxicity of Ingavirin

Cell Line	50% Cytotoxic Concentration (CC50)	Reference
Madin-Darby Canine Kidney (MDCK)	> 1000 mcg/mL	[2] [3]

Table 2: Antiviral Activity of Ingavirin against Influenza A Virus

Virus Strain	Cell Line	Assay	Efficacy	Reference
Influenza A/H1N1	MDCK	Cytopathic Effect (CPE) Inhibition	Prevention of CPE at 250-400 mcg/mL	[2]
Influenza A/H1N1 (Remantadin-resistant)	MDCK	CPE Inhibition	Prevention of CPE at 250-400 mcg/mL	[2]
Influenza A(H1N1/09)v	MDCK	Hemagglutination & CPE Inhibition	Decrease in hemagglutinating and cytopathic activity	[4]
Influenza A/H3N2	MDCK	Hemagglutination & CPE Inhibition	Decrease in hemagglutinating and cytopathic activity	[4]
Influenza A/H5N1	MDCK	Hemagglutination & CPE Inhibition	Decrease in hemagglutinating and cytopathic activity	[4]

Table 3: Antiviral Activity of Ingavirin against Influenza B Virus

Virus Strain	Cell Line	Assay	Efficacy	Reference
Influenza B Virus	MDCK	CPE Inhibition, Virus Accumulation, Hemagglutinin Formation	75% reduction in CPE, >2.0 log reduction in virus accumulation, and >90% inhibition of hemagglutinin formation at 100 and 200 mcg/mL	[5]

Mechanism of Action

Ingavirin exhibits a multi-faceted mechanism of action that targets both viral and host cell pathways to inhibit influenza virus replication.

Inhibition of Viral Nucleoprotein (NP) Nuclear Import

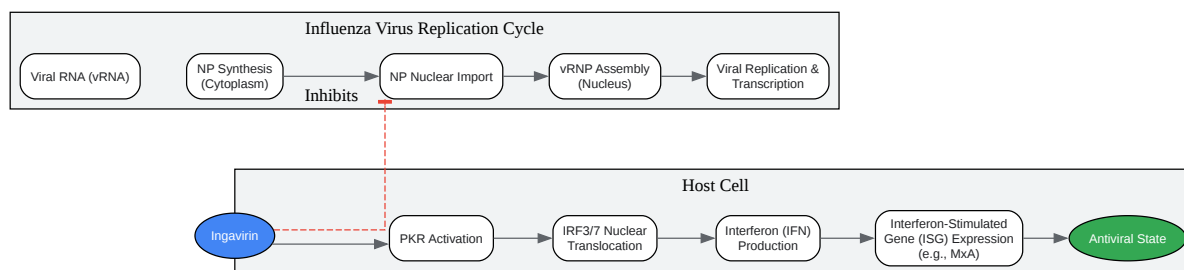
The primary antiviral mechanism of Ingavirin is the disruption of the nuclear import of the influenza virus nucleoprotein (NP).^{[6][7]} NP is essential for the transcription and replication of the viral RNA genome, which occurs within the host cell nucleus. By retarding the migration of newly synthesized NP from the cytoplasm to the nucleus, Ingavirin effectively halts the viral life cycle.^{[1][7]} This interference with NP transport is also believed to impair the biogenesis and formation of conformationally mature NP oligomers.^[7]

Modulation of the Host Antiviral Response

In addition to its direct antiviral effects, Ingavirin has been shown to modulate the host's innate immune response. It promotes the production of interferon, a key signaling protein in the body's antiviral defense.^[6] Furthermore, in influenza A virus-infected A549 lung epithelial cells, Ingavirin has been observed to induce the activation of Protein Kinase R (PKR) and the nuclear translocation of Interferon Regulatory Factors 3 and 7 (IRF3 and IRF7).^[8] This leads to an increased expression of the antiviral protein MxA, suggesting that Ingavirin can restore cellular antiviral pathways that are often suppressed by the influenza virus NS1 protein.^[8]

Mandatory Visualizations

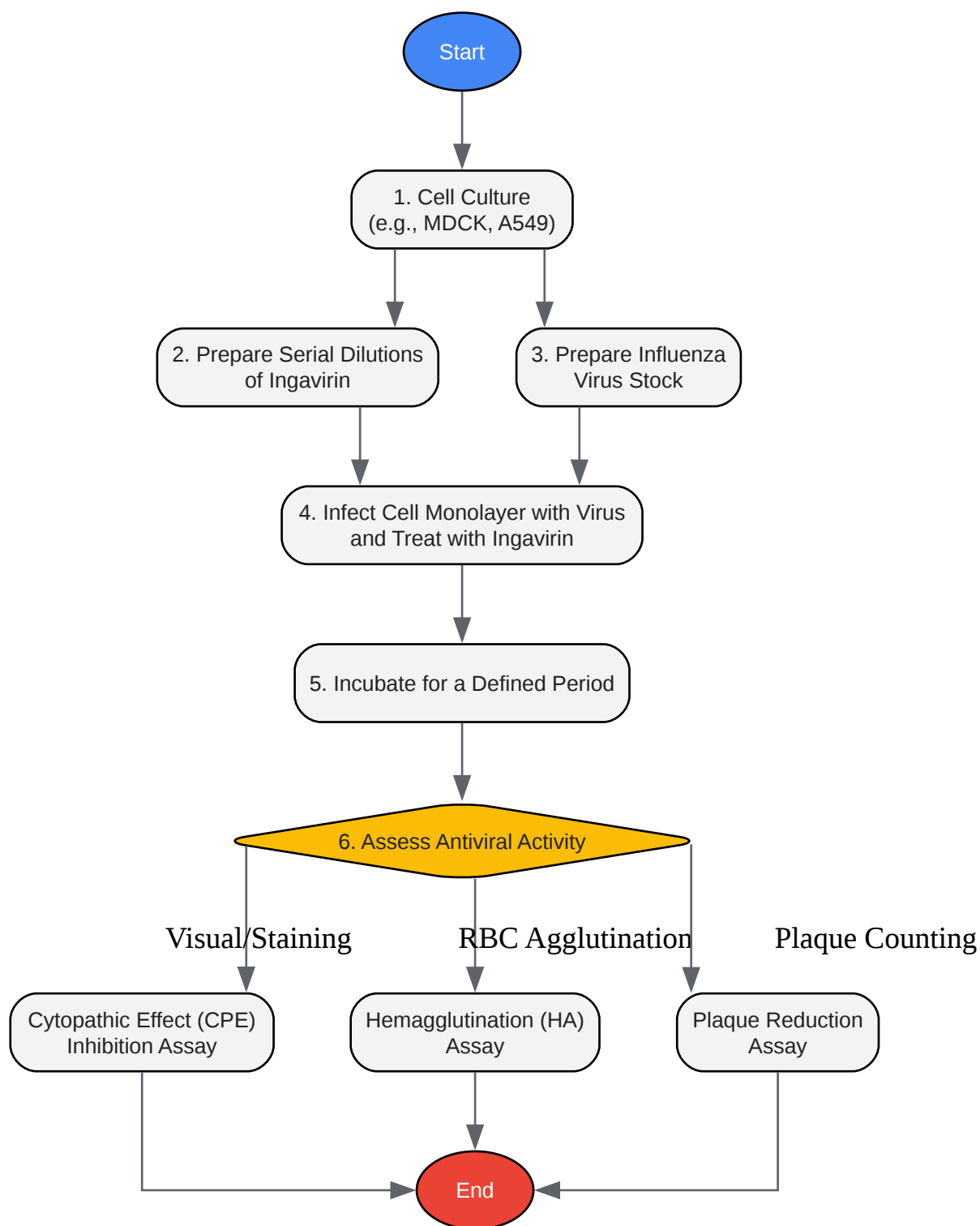
Signaling Pathway of Ingavirin's Mechanism of Action



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Caption: Ingavirin's dual mechanism of action against influenza virus.

Experimental Workflow for In Vitro Antiviral Activity Assessment



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Caption: General workflow for evaluating Ingavirin's in vitro antiviral activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Ingavirin's in vitro antiviral activity against influenza viruses.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of viral infection.

- **Cell Culture:** Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.
- **Drug and Virus Preparation:** Serial dilutions of Ingavirin are prepared in a cell culture medium. A stock of influenza virus with a known titer is also prepared.
- **Infection and Treatment:** The cell culture medium is removed from the wells, and the cells are washed with phosphate-buffered saline (PBS). The virus suspension is then added to the wells, followed by the addition of the different concentrations of Ingavirin. Control wells include cells only (no virus, no drug), cells with virus only (no drug), and cells with drug only (no virus).
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
- **Assessment of CPE:** The cell monolayers are observed daily under a microscope for morphological changes, such as cell rounding, detachment, and lysis. At the end of the incubation period, the cells can be fixed and stained with a dye like crystal violet to visualize the extent of cell death. The concentration of Ingavirin that inhibits CPE by 50% (EC₅₀) can then be determined.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus in a sample by exploiting the ability of the viral hemagglutinin protein to agglutinate red blood cells (RBCs).

- **Sample Preparation:** Supernatants from infected and treated cell cultures are collected.

- **Serial Dilution:** Two-fold serial dilutions of the supernatant are made in V-bottom 96-well plates.
- **Addition of Red Blood Cells:** A standardized suspension of RBCs (e.g., from chickens or turkeys) is added to each well.
- **Incubation:** The plates are incubated at room temperature for 30-60 minutes.
- **Reading the Results:** In the absence of virus, the RBCs will settle to the bottom of the well, forming a distinct button. In the presence of sufficient virus, a lattice-like network of agglutinated RBCs will form, covering the bottom of the well. The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination. A reduction in the HA titer in the presence of Ingavirin indicates inhibition of virus replication.

Plaque Reduction Assay

This is a quantitative assay to determine the number of infectious virus particles in a sample.

- **Cell Culture:** A confluent monolayer of MDCK cells is prepared in 6- or 12-well plates.
- **Infection:** Serial dilutions of the virus are added to the cell monolayers and incubated for a short period (e.g., 1 hour) to allow for viral adsorption.
- **Overlay:** The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with or without various concentrations of Ingavirin. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of infected cells called plaques.
- **Incubation:** The plates are incubated for 2-3 days to allow for plaque formation.
- **Plaque Visualization and Counting:** The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells. The number of plaques is counted, and the concentration of Ingavirin that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

The available in vitro data indicate that Ingavirin is a promising antiviral agent against a range of influenza A and B viruses. Its dual mechanism of action, involving both direct inhibition of viral replication and modulation of the host's immune response, makes it a valuable candidate for further investigation and development. The lack of significant cytotoxicity at effective antiviral concentrations suggests a favorable safety profile. Future studies should focus on determining the specific EC50 values for a broader panel of contemporary and emerging influenza virus strains to further delineate its spectrum of activity and clinical potential.

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